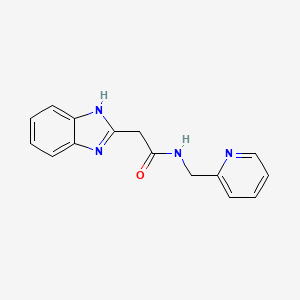

9'-Methyl lithospermate B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

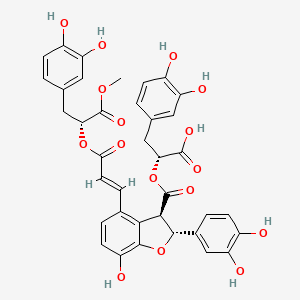

9-Methyl lithospermate B (9-MLB) is a naturally occurring diterpenoid compound that is found in the plant Lithospermum erythrorhizon, commonly known as Gromwell. It has been studied for its potential therapeutic properties and has been used in traditional Chinese medicine for centuries. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, 9-MLB has been found to be beneficial for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

Polyphenolic Constituents and Derivatives

Research has isolated three lithospermic acid B ester derivatives, including 9'-methyl lithospermate B, from the dried roots of Salvia przewalskii. These derivatives are among various polyphenol compounds with potential therapeutic applications (Wu Zhi, 1999).

Metabolism and Pharmacokinetics

A study on rats explored the metabolism and pharmacokinetics of lithospermic acid B, a related compound, identifying several O-methylated metabolites, including forms of methyl lithospermate B. These findings are significant for understanding the bioactivities and potential therapeutic applications of these compounds (L. Cui et al., 2008).

Enhancing Phenolic Acid Accumulation

Research has demonstrated that methyl jasmonate can significantly increase the accumulation of lithospermic acid B in Salvia miltiorrhiza hairy root cultures. This finding is crucial for enhancing the production of active pharmaceutical compounds, including this compound (Ying Xiao et al., 2009).

Antioxidant Properties

Lithospermic acid B, closely related to this compound, has shown antioxidant properties, effectively protecting rabbit cardiocytes against oxyradical-induced necrosis. This indicates its potential as an antioxidant-based myocardial protector (K. Fung et al., 1993).

Renal Protective Effects

Magnesium lithospermate B, a derivative of lithospermic acid B, has demonstrated potential as a therapeutic agent for inhibiting the progression of renal dysfunction in rats, indicating potential similar effects of this compound in renal health (T. Yokozawa et al., 1995).

Inflammation and Colitis Treatment

Magnesium lithospermate B has shown therapeutic effects on acute and chronic colitis in mice, inhibiting the activation of inflammatory pathways. This suggests the potential use of similar compounds like this compound in treating inflammatory conditions (X. Jiang et al., 2016).

Caffeic Acid Derivatives

Studies on Lithospermum erythrorhizon cell cultures have identified lithospermic acid B as a significant constituent, implicating related compounds like this compound in the production of phenylpropanoid oligomers, which are crucial in various physiological processes (H. Yamamoto et al., 2000).

Hepatoprotective Activity

Research on Salvia miltiorrhiza, from which lithospermic acid B is derived, has shown hepatoprotective activity in liver injuries, suggesting similar potential benefits of this compound in liver health (K. Hase et al., 1997).

Cardioprotective Effects

Lithospermic acid B has demonstrated myocardial salvage effects, reducing myocardial damage in rabbit hearts, indicating potential cardioprotective roles for related compounds like this compound (K. Fung et al., 1993).

Wirkmechanismus

Target of Action

9’-Methyl lithospermate B is a bioactive component extracted from the ethanol extract of Radix Salviae Miltiorrhizae It has been suggested that it may have a role in cardiovascular and cerebrovascular diseases .

Mode of Action

It is known to possess a variety of biological activities, especially protective effects in the cardiovascular system .

Biochemical Pathways

It is known that it has a role in the cardiovascular system, suggesting it may influence pathways related to cardiovascular function .

Pharmacokinetics

It is known to be soluble in methanol, ethanol, dmso, and other organic solvents , which may influence its bioavailability.

Result of Action

It has been suggested that it has protective effects in the cardiovascular system .

Action Environment

It is known to be a stable compound , suggesting it may have a high degree of stability under various environmental conditions.

Eigenschaften

IUPAC Name |

(2R)-3-(3,4-dihydroxyphenyl)-2-[(2R,3R)-2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carbonyl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H32O16/c1-50-36(48)29(15-18-3-8-22(39)26(43)13-18)51-30(45)11-6-19-4-10-24(41)34-31(19)32(33(53-34)20-5-9-23(40)27(44)16-20)37(49)52-28(35(46)47)14-17-2-7-21(38)25(42)12-17/h2-13,16,28-29,32-33,38-44H,14-15H2,1H3,(H,46,47)/b11-6+/t28-,29-,32-,33+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYGJMZNCIGGFN-CNJKJOQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2727426.png)

![1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2727427.png)

![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)

![8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2727433.png)

![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)

![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)

![3-(1-(2-ethoxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2727441.png)